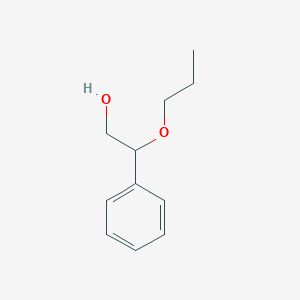

2-Phenyl-2-propoxyethanol

Description

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-phenyl-2-propoxyethanol |

InChI |

InChI=1S/C11H16O2/c1-2-8-13-11(9-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |

InChI Key |

DGJAIKPHBOXQNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Solvent Applications

Industrial Use:

- Paints and Coatings: 2-Phenyl-2-propoxyethanol is commonly used as a solvent in paints, coatings, and varnishes due to its ability to dissolve resins and other materials effectively .

- Pharmaceuticals: Its solvent properties are also utilized in the formulation of pharmaceutical products, particularly in liquid medications where it aids in the solubilization of active ingredients .

Table 1: Solvent Applications of this compound

| Application | Industry | Function |

|---|---|---|

| Paints | Coatings | Solvent for resins |

| Pharmaceuticals | Medical | Solubilizing agent |

| Cleaning Products | Household/Industrial | Degreasing agent |

Antimicrobial Applications

Disinfectants and Sanitizers:

this compound has demonstrated efficacy as an antimicrobial agent. It is included in formulations designed for disinfecting surfaces, including medical instruments and household items. Its broad-spectrum activity against bacteria, yeasts, and molds makes it suitable for various applications:

- Medical Devices: Used in the manufacturing of disinfectants for surgical tools and other medical equipment .

- Household Products: Incorporated into surface cleaners and sanitizers to reduce microbial load on surfaces .

Case Study: Antimicrobial Efficacy

A study highlighted the effectiveness of this compound in reducing bacterial counts on surfaces treated with disinfectant solutions containing the compound. Results indicated a significant reduction in both Gram-positive and Gram-negative bacteria within minutes of application, showcasing its potential for rapid disinfection .

Preservative Applications

Cosmetics and Personal Care:

In cosmetic formulations, this compound serves as a preservative due to its ability to inhibit microbial growth. It is commonly found in products such as lotions, creams, and shampoos:

- Skin Care Products: Acts as a preservative to extend shelf life while ensuring product safety for consumers .

- Hair Care Products: Used to prevent microbial contamination, maintaining the integrity of formulations over time .

Table 2: Preservative Applications of this compound

| Application | Industry | Function |

|---|---|---|

| Skin Care Products | Cosmetics | Preservative |

| Hair Care Products | Personal Care | Microbial growth inhibitor |

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to potential toxicity concerns. Regulatory bodies such as the European Chemicals Agency (ECHA) have assessed its safety profile, leading to guidelines on acceptable concentrations in consumer products . The compound is recognized for its relatively low toxicity compared to other glycol ethers, making it a preferred choice in formulations aimed at consumer safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of compounds analogous to 2-Phenyl-2-propoxyethanol, based on the provided evidence:

Key Observations:

Functional Group Influence: Ether-alcohols (e.g., 2-Phenoxyethanol) exhibit lower volatility and higher stability compared to simple alcohols, making them suitable as preservatives . Tertiary alcohols (e.g., 2-Phenyl-2-propanol) have steric hindrance, reducing reactivity but enhancing solubility in non-polar media . Esters (e.g., Ethyl 2-phenylpropionate) are often volatile and used in fragrances, contrasting with ether-alcohols’ industrial roles .

Safety and Handling :

- Ether-alcohols and epoxide-containing compounds require stringent PPE (e.g., chemical-resistant gloves, goggles) due to respiratory and dermal hazards .

- Branched or bulky substituents (e.g., tetramethylbutyl groups) may reduce acute toxicity but necessitate ventilation for safe processing .

Physical Properties: Density and molecular weight correlate with branching; 2-Phenyl-2-propanol’s density (0.973 g/mL) reflects its compact tertiary structure , whereas linear ether-alcohols (e.g., 2-Phenoxyethanol) are denser and more viscous.

Preparation Methods

Iron(III)-Based Fiber Catalysts

A notable approach involves the use of fiber-supported iron(III) catalysts (PANFDTA@Fe(III)) for the ring-opening of styrene oxide with ethanol. In this method, styrene oxide (2 mmol) is dissolved in absolute ethanol (10 mL) and stirred with the catalyst (5 mol% Fe(III)) at room temperature for 15 minutes. After catalyst removal, the reaction proceeds for an additional 75 minutes, yielding 2-phenyl-2-ethoxyethanol as the primary product. However, substituting ethanol with propyl alcohol under similar conditions theoretically targets 2-phenyl-2-propoxyethanol. The reported yield for the ethoxy variant is modest (29%), attributed to competing side reactions and incomplete alcohol incorporation.

Key Parameters:

-

Catalyst Loading: 5 mol% Fe(III) relative to styrene oxide.

-

Reaction Time: 90 minutes total (15 minutes with catalyst, 75 minutes post-removal).

-

Purification: Column chromatography (petrol ether/ethyl acetate = 5:1).

Palladium/Clay Catalytic Transfer Hydrogenation

A patent-pending method utilizes palladium supported on clay (Pd/clay) for the hydrogenation of styrene oxide in the presence of sodium formate and alcohols. While optimized for 2-phenyl ethanol synthesis, solvent variation significantly impacts product selectivity. For instance, isopropyl alcohol at 65°C for 8 hours yields 1-hydroxy-2-isopropoxyethyl benzene as a side product (50.1% selectivity). This suggests that substituting isopropyl alcohol with propyl alcohol could favor this compound formation, though experimental validation is required.

| Solvent | Conversion (%) | Selectivity to Target (%) |

|---|---|---|

| Isopropyl alcohol | 51.7 | 50.1 |

| Methanol | 100 | 91.8 |

| Ethanol | 51.66 | 65.0 |

Grignard and Friedel-Crafts Alkylation Approaches

Modified Grignard Synthesis

Traditional Grignard methods involve reacting phenyl magnesium chloride with ethylene oxide, followed by acidic workup. However, this method faces challenges with diethyl ether solvent hazards and poor product quality. A theoretical adaptation using propylene oxide instead of ethylene oxide could yield this compound, though no experimental data exists to confirm this pathway.

Friedel-Crafts Alkylation Limitations

Low-temperature Friedel-Crafts alkylation of benzene with ethylene oxide using AlCl₃ is another conventional route. However, temperatures above 25°C promote dibenzyl byproducts, and AlCl₃ disposal poses environmental concerns. Substituting ethylene oxide with propylene oxide might direct the reaction toward this compound, but catalyst compatibility and selectivity remain unverified.

Double Metal Cyanide (DMC) Catalyzed Epoxide Ring-Opening

Mechanistic Insights

DMC catalysts (e.g., Zn₃[Co(CN)₆]₂) facilitate epoxide polymerization via coordination-insertion mechanisms. While primarily used for polyether synthesis, their application in small-molecule alkoxylation is underexplored. The catalyst’s ability to coordinate propyl alcohol and styrene oxide could enable regioselective ring-opening to form this compound.

Advantages of DMC Catalysts:

-

High turnover numbers (>1,000).

-

Narrow molecular weight distributions (Đ < 1.1).

-

Suppression of unsaturated byproducts.

Solvent and Thermodynamic Considerations

Propyl Alcohol as a Solvent

The thermodynamic properties of propyl alcohol derivatives, such as heat capacity () and viscosity (), influence reaction kinetics. For 2-propoxyethanol, ranges from 234.10 to 259.90 J/mol·K (281.15–339.15 K), while decreases from 0.046 Pa·s at 229.16 K to 0.000227 Pa·s at 428.40 K. These properties suggest that elevated temperatures (>300 K) enhance alcohol reactivity in ring-opening reactions.

Pressure and Temperature Effects

Vapor pressure data for 2-propoxyethanol indicates significant volatility above 325 K ( kPa at 325.7 K), necessitating closed systems for high-temperature reactions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Selectivity (%) | Catalyst Recyclability | Environmental Impact |

|---|---|---|---|---|

| Fe(III) Fiber Catalyst | 29 | ~80 | Moderate | Low |

| Pd/Clay Hydrogenation | 51.7 | 50.1 | High | Moderate |

| DMC Catalysis | N/A | >99 (theoretical) | High | Low |

Q & A

Q. What are the established synthesis methods for 2-phenoxyethanol, and how do historical approaches compare to modern protocols?

- Methodology : 2-Phenoxyethanol is classically synthesized via two primary routes:

-

Alkaline reaction : Reacting phenol with ethylene oxide in an alkaline medium (e.g., NaOH) under controlled temperatures (50–100°C) .

-

Nucleophilic substitution : Using phenol and 2-chloroethanol in the presence of a base (e.g., KOH) at reflux conditions .

Modern protocols emphasize solvent-free conditions or green chemistry principles to minimize waste. For reproducibility, use molar ratios of 1:1.2 (phenol to ethylene oxide) and monitor reaction progress via TLC or GC-MS.- Data Comparison :

| Method | Yield (%) | Purity (GC) | Key Advantage |

|---|---|---|---|

| Ethylene oxide route | 85–90 | ≥99% | Scalability |

| 2-Chloroethanol route | 75–80 | ≥98% | Avoids gaseous reagents |

- Reference : Historical synthesis details from Roithner (1894) and Rindfusz (1919) are foundational but lack modern safety controls .

Q. How do physicochemical properties of 2-phenoxyethanol influence its selection as a solvent in organic synthesis?

- Key Properties :

- Boiling point : 244–246°C (suitable for high-temperature reactions) .

- Density : 1.107 g/mL at 20°C; partially miscible with water (log P = 1.16) .

- Stability : Hydrolytically stable under neutral conditions but degrades in strong acids/bases.

- Methodological Consideration :

Use 2-phenoxyethanol for reactions requiring polar aprotic solvents (e.g., SN2 mechanisms) or as a co-solvent to enhance solubility of aromatic compounds. Pre-dry over molecular sieves for moisture-sensitive reactions.

- Methodological Consideration :

Advanced Questions

Q. What advanced analytical techniques are recommended for resolving discrepancies in purity assessments of 2-phenoxyethanol across suppliers?

- Methodology :

- GC-MS : Quantify residual phenol or ethylene oxide impurities (detection limit: 0.01% w/w) .

- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/water 70:30) to separate isomers like 1-phenoxyethanol .

- Karl Fischer titration : Determine water content (<0.1% for anhydrous conditions) .

Q. How can researchers optimize 2-phenoxyethanol’s role in polymer synthesis while mitigating toxicity risks?

- Experimental Design :

- Solvent optimization : Use 2-phenoxyethanol at 10–20% (v/v) in epoxy resin formulations to enhance crosslinking efficiency .

- Toxicity mitigation : Implement fume hoods, PPE (EN ISO 374 gloves), and respiratory protection (APF ≥10) during handling .

**What strategies address conflicting reports on 2-phenoxyethanol’s stability in biological preservative formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.